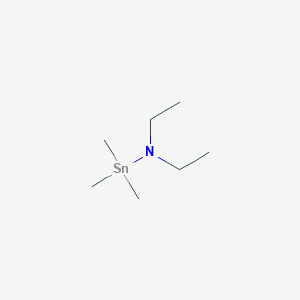
N-Ethyl-N-trimethylstannylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-trimethylstannylethanamine (ETSE) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ETSE is a derivative of trimethyltin, which is a toxic compound that has been extensively studied for its neurotoxic effects. However, ETSE has been found to be less toxic and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-trimethylstannylethanamine is not fully understood. However, studies have suggested that it may act as a cholinesterase inhibitor, which could contribute to its neuroprotective effects. N-Ethyl-N-trimethylstannylethanamine has also been found to modulate the activity of certain neurotransmitter receptors, which could further contribute to its effects.
Biochemical and Physiological Effects:
N-Ethyl-N-trimethylstannylethanamine has been found to have various biochemical and physiological effects. Studies have shown that it can increase the levels of acetylcholine in the brain, which could improve cognitive function. N-Ethyl-N-trimethylstannylethanamine has also been found to increase the levels of certain neurotrophic factors, which could promote neuronal survival and growth. Additionally, N-Ethyl-N-trimethylstannylethanamine has been found to have anti-inflammatory effects, which could contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Ethyl-N-trimethylstannylethanamine in lab experiments is its relatively low toxicity compared to other tin compounds. This makes it a safer alternative for certain applications. Additionally, N-Ethyl-N-trimethylstannylethanamine is relatively easy to synthesize and purify, which makes it a convenient reagent for organic synthesis. However, one of the limitations of using N-Ethyl-N-trimethylstannylethanamine is its limited solubility in certain solvents, which could limit its applications in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-Ethyl-N-trimethylstannylethanamine. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, N-Ethyl-N-trimethylstannylethanamine could be further studied for its potential applications in organic synthesis and radiolabeling.
Métodos De Síntesis
N-Ethyl-N-trimethylstannylethanamine can be synthesized through the reaction of ethylmagnesium bromide with trimethyltin chloride. The reaction is carried out in anhydrous conditions, and the product is purified through distillation. The yield of the reaction is typically high, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-Ethyl-N-trimethylstannylethanamine has been found to have various applications in scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of nitrogen-containing compounds. N-Ethyl-N-trimethylstannylethanamine has also been used in the synthesis of radiolabeled compounds for imaging studies. Additionally, N-Ethyl-N-trimethylstannylethanamine has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
1068-74-2 |
|---|---|
Nombre del producto |
N-Ethyl-N-trimethylstannylethanamine |
Fórmula molecular |
C7H19NSn |
Peso molecular |
235.94 g/mol |
Nombre IUPAC |
N-ethyl-N-trimethylstannylethanamine |
InChI |
InChI=1S/C4H10N.3CH3.Sn/c1-3-5-4-2;;;;/h3-4H2,1-2H3;3*1H3;/q-1;;;;+1 |
Clave InChI |
QDFNWIQZWWQGHG-UHFFFAOYSA-N |
SMILES |
CCN(CC)[Sn](C)(C)C |
SMILES canónico |
CCN(CC)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




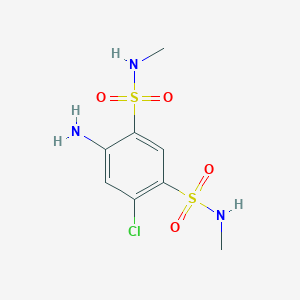


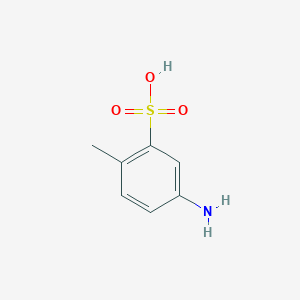

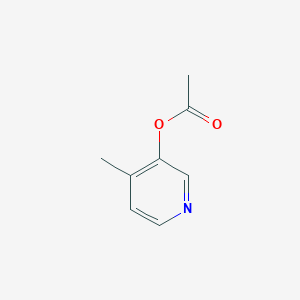

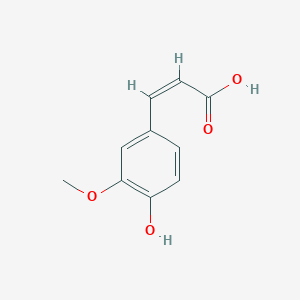

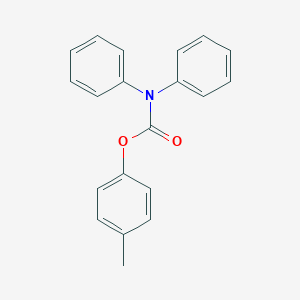
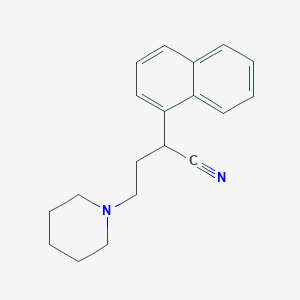
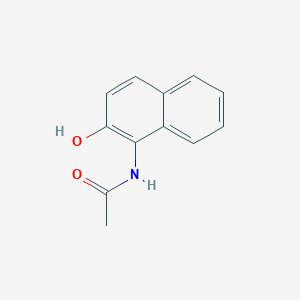
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)